molecular formula C7H8BrNO B1528958 3-Bromo-5-methoxy-4-methylpyridine CAS No. 70201-49-9

3-Bromo-5-methoxy-4-methylpyridine

Cat. No. B1528958
Key on ui cas rn: 70201-49-9
M. Wt: 202.05 g/mol
InChI Key: HOJSFKYTLBAFCV-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

To a freshly prepared sodium methoxide from sodium metal (0.165 g, 0.0072 mol) and methanol (2.5 mL), 3,5-dibromo-4-methyl-pyridine (1.0 g, 0.0040 mol) dissolved in N,N-dimethylformamide (10 mL) was added and heated at 80° C. overnight. Reaction was diluted with ethyl acetate and quenched with ice water, and layers were separated. The aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic extracts were washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated to provide the title compound. 1H NMR (400 MHz, CDCl3) δ 8.33 (s, 1H), 8.09 (s, 1H), 3.05 (s, 3H), 2.32 (s, 3H).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Na].CO.[Br:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12](Br)[C:13]=1[CH3:14]>CN(C)C=O.C(OCC)(=O)C>[Br:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12]([O:2][CH3:1])[C:13]=1[CH3:14] |f:0.1,^1:3|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.165 g
Type
reactant
Smiles
[Na]
Name
Quantity
2.5 mL
Type
reactant
Smiles
CO
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC=C(C1C)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
quenched with ice water, and layers
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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